Fusidienol

Description

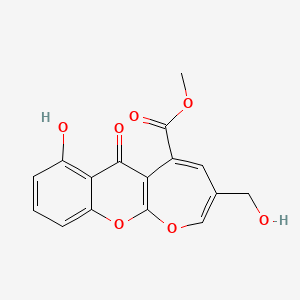

Structure

2D Structure

3D Structure

Properties

CAS No. |

157173-61-0 |

|---|---|

Molecular Formula |

C16H12O7 |

Molecular Weight |

316.26 g/mol |

IUPAC Name |

methyl 7-hydroxy-3-(hydroxymethyl)-6-oxooxepino[2,3-b]chromene-5-carboxylate |

InChI |

InChI=1S/C16H12O7/c1-21-15(20)9-5-8(6-17)7-22-16-12(9)14(19)13-10(18)3-2-4-11(13)23-16/h2-5,7,17-18H,6H2,1H3 |

InChI Key |

LJNGMSGIOXTZLN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO |

Canonical SMILES |

COC(=O)C1=CC(=COC2=C1C(=O)C3=C(C=CC=C3O2)O)CO |

Other CAS No. |

157173-61-0 |

Synonyms |

fusidienol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Fusidienol Congeners

Chromatographic Purification Protocols for Fusidienol and Related Compounds

Chromatographic techniques are essential for the purification of this compound and its congeners from crude fungal extracts or synthesis mixtures. These methods leverage the differences in physical and chemical properties of the compounds, such as polarity, size, and affinity, to achieve separation. column-chromatography.comfrontiersin.org

Several types of chromatography have been employed for the purification of this compound and related fusidic acid derivatives:

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for the purification of natural products, including fusidic acid derivatives. mdpi.comgoogle.commdpi.comgoogle.gm Normal phase silica gel chromatography separates compounds based on polarity. Eluent systems typically involve mixtures of non-polar and moderately polar solvents. Examples from the search results for purifying fusidic acid derivatives include:

Petroleum ether: ethyl acetate (B1210297) (various ratios, e.g., 1:1, 6:1, 100:1 to 10:1, 7:3) mdpi.comgoogle.commdpi.com

Trichloromethane-methanol (various ratios, e.g., 150:1 to 50:1, 200:1 to 80:1, 120:1 to 30:1) mdpi.com

Mixtures of low boiling petroleum ether, ethyl acetate with a trace of formic acid. google.gm

Hexane (B92381)/ethyl acetate gradients. teledyneisco.com

Ethyl acetate/methanol (B129727) gradients. teledyneisco.com

Dry Column Chromatography on Silica Gel: This variation of column chromatography has also been used for purifying fusidic acid derivatives. google.com

Preparative TLC: Preparative Thin-Layer Chromatography can be used as a purification step, often following initial column chromatography or as a standalone method for smaller scale purifications. mesamalaria.org

Semi-preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly in its semi-preparative form, offers higher resolution and is suitable for purifying complex mixtures and obtaining highly pure compounds. mesamalaria.orgevotec.com Reverse phase HPLC (using C18 columns) is also a common method for purifying natural products, especially those with moderate polarity or those that are water-soluble. frontiersin.orgteledyneisco.com The use of acidic modifiers like trifluoroacetic acid, formic acid, or acetic acid in the mobile phase can be beneficial in reverse phase HPLC to improve peak shape. teledyneisco.com HPLC can also be coupled with detectors such as UV/Vis and Mass Spectrometry (MS) for identification and purification based on mass. evotec.comepo.org

Automated Flash Chromatography: Automated flash chromatography systems with pre-packed silica columns are frequently used for the rapid purification of organic compounds and natural product extracts. biotage.com These systems can operate in both normal and reverse phase modes. biotage.com

The specific chromatographic method and solvent system are chosen based on the properties of the target compound and the complexity of the mixture. For example, more polar compounds may require more polar solvent systems or reverse-phase chromatography. teledyneisco.com

While detailed chromatographic data specifically for the purification of this compound itself (beyond its isolation from Fusidium griseum) is not extensively provided in the search results, the methods used for purifying related fusidic acid derivatives offer strong indications of the protocols likely applied to this compound, given their structural similarities. The lability of this compound in organic solvents has been noted, which precluded its crystallization for X-ray studies, suggesting that purification methods might need to consider compound stability. researchgate.net

Chromatography is a critical step in obtaining pure this compound and its congeners for further research and characterization. column-chromatography.com The effectiveness of the purification is often monitored using analytical techniques like TLC or analytical HPLC. mdpi.com

Table 1: Examples of Chromatographic Purification Parameters for Fusidic Acid Derivatives

| Compound Class | Stationary Phase | Eluent System | Reference |

| Fusidic acid derivatives | Silica gel | Petroleum ether: ethyl acetate (various ratios) | mdpi.comgoogle.commdpi.com |

| Fusidic acid derivatives | Silica gel | Trichloromethane-methanol (various ratios) | mdpi.com |

| Fusidic acid derivatives | Silica gel | Petroleum ether - ethyl acetate (7:3) | google.com |

| Fusidic acid derivatives | Silica gel | Petroleum ether, ethyl acetate with formic acid | google.gmgoogle.com |

| Flavonoids (related) | Silica gel | Hexane/ethyl acetate gradient | teledyneisco.com |

| Flavonoids (related) | Silica gel | Ethyl acetate/methanol gradient | teledyneisco.com |

| Flavonoids (related) | C18 | Water/methanol gradient (for more polar compounds) | teledyneisco.com |

Biosynthesis and Metabolic Pathways of Fusidienol

Biogenetic Hypotheses for the Oxepinochromenone Skeleton

The formation of the oxepinochromenone core of fusidienol is a complex process believed to originate from a polyketide precursor. The prevailing biogenetic hypothesis suggests that a linear polyketide chain, assembled by a polyketide synthase, undergoes a series of cyclization and rearrangement reactions. A key step in the formation of the oxepine ring, a seven-membered oxygen-containing heterocycle, is likely an oxidative ring expansion.

Recent studies on the biosynthesis of other fungal metabolites containing an oxepine ring, such as the oxepinamides from Aspergillus ustus, have provided significant insights. acs.orgacs.orgnih.govcolab.ws In these pathways, cytochrome P450 enzymes have been shown to catalyze a specific and stereoselective ring expansion, suggesting a similar enzymatic strategy may be employed in this compound biosynthesis. acs.orgacs.orgnih.govcolab.ws It is hypothesized that a precursor with a more common six-membered ring undergoes an enzymatic epoxidation followed by a rearrangement to form the characteristic oxepine moiety of the oxepinochromenone skeleton.

Polyketide Synthase (PKS) Involvement in this compound Biosynthesis

At the heart of this compound's biosynthesis lies a Type I iterative polyketide synthase (PKS). Fungal Type I PKSs are large, multifunctional enzymes that repeatedly utilize a set of catalytic domains to assemble a polyketide chain from simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA. bris.ac.ukkit.edu The structure of the final polyketide is dictated by the programming of the PKS, which controls the number of condensation cycles and the reductive processing of the growing chain. nih.gov

While the specific PKS responsible for this compound has not yet been definitively identified, analysis of the genomes of this compound-producing fungi, such as Phoma species, reveals a multitude of PKS genes. researchgate.netnih.gov It is highly probable that one of these PKS enzymes is dedicated to the synthesis of the this compound backbone. The domain organization of this putative PKS would determine the initial carbon skeleton that is subsequently modified by tailoring enzymes to yield the final this compound structure.

Enzymatic Transformations in the this compound Biosynthetic Pathway

Following the synthesis of the initial polyketide chain by the PKS, a series of enzymatic transformations are required to arrive at the final structure of this compound. These "tailoring" enzymes are typically encoded by genes located in close proximity to the PKS gene, forming a biosynthetic gene cluster. kit.edu

Key enzymatic transformations likely involved in the this compound pathway include:

Oxidoreductases: These enzymes, particularly cytochrome P450 monooxygenases, are prime candidates for catalyzing the oxidative reactions necessary for the formation of the oxepine ring and other hydroxylations on the this compound scaffold. acs.orgacs.orgnih.govcolab.ws

Reductases: Ketoreductase and enoylreductase domains within the PKS or as standalone enzymes are responsible for reducing keto groups and double bonds in the polyketide chain, influencing the final stereochemistry of the molecule.

Cyclases/Aromatases: These enzymes facilitate the cyclization of the linear polyketide chain into the characteristic ring systems of the oxepinochromenone core.

The table below summarizes the proposed enzymatic steps and the classes of enzymes likely involved in the this compound biosynthetic pathway.

| Proposed Biosynthetic Step | Enzyme Class | Function |

| Polyketide chain assembly | Polyketide Synthase (PKS) | Iterative condensation of acyl-CoA units to form the polyketide backbone. |

| Cyclization/Aromatization | Cyclase/Aromatase | Formation of the chromenone ring system from the linear polyketide. |

| Oxidative Ring Expansion | Cytochrome P450 Monooxygenase | Formation of the oxepine ring. |

| Hydroxylation | Cytochrome P450 Monooxygenase | Addition of hydroxyl groups to the scaffold. |

| Reduction | Reductase | Reduction of keto groups and double bonds. |

Precursor Incorporation Studies in Fungal Culture Systems

Precursor incorporation studies are a powerful tool for elucidating biosynthetic pathways. phcogrev.comphcogrev.comresearchgate.net This technique involves feeding isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled acetate (B1210297) or malonate, to the fungal culture and then determining the position of the labels in the final natural product. mdpi.com

While specific precursor feeding studies for this compound have not been reported in the available literature, such experiments would be invaluable in confirming its polyketide origin and identifying the starter and extender units used by the PKS. For instance, feeding with [1-¹³C]acetate and [1,2-¹³C₂]acetate would reveal the pattern of acetate incorporation into the this compound backbone, providing direct evidence for the biosynthetic hypothesis.

Genetic and Genomic Approaches to Elucidating Biosynthetic Gene Clusters

Modern genome sequencing and bioinformatic tools have revolutionized the discovery of natural product biosynthetic pathways. nih.govnih.gov The genes responsible for the biosynthesis of a particular secondary metabolite are often physically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). kit.edu

Identifying the this compound BGC would involve sequencing the genome of a producing organism, such as a Phoma species, and using bioinformatics software to predict the locations of PKS genes and other associated tailoring enzymes. researchgate.netnih.gov Once a candidate BGC is identified, its involvement in this compound biosynthesis can be confirmed through genetic manipulation techniques, such as gene knockout or heterologous expression. The deletion of a key gene in the cluster should abolish this compound production, while expressing the entire cluster in a non-producing host should result in its synthesis.

Comparative Biosynthetic Pathway Analysis with Structurally Related Natural Products

Comparing the proposed biosynthetic pathway of this compound with those of structurally related natural products can provide valuable insights. Phomoxanthones and secalonic acids are other fungal polyketides that, like this compound, are derived from complex polyketide precursors and undergo extensive enzymatic modification. researchgate.netresearchgate.netnih.govwikipedia.orgnih.gov

The biosynthesis of secalonic acids, for example, involves a dimeric tetrahydroxanthone scaffold, indicating a complex series of cyclization and dimerization events. researchgate.netnih.gov Phomoxanthones, produced by Phomopsis species, also feature a dimeric xanthone (B1684191) core. nih.govwikipedia.org While this compound is not a dimer, the enzymatic strategies for forming the initial monomeric xanthone or chromone (B188151) units in these related compounds are likely to share common features with the this compound pathway, including the involvement of a non-reducing PKS and various tailoring enzymes. The study of these related pathways can help to predict the types of enzymes and chemical transformations that are likely to be involved in this compound biosynthesis.

Chemical Synthesis and Semisynthesis of Fusidienol and Analogues

Total Chemical Synthesis Strategies for the Fusidienol Core Structure

Total chemical synthesis aims to construct complex organic molecules from simpler, readily available starting materials. wikipedia.org For a molecule like this compound with its intricate polycyclic structure, total synthesis campaigns serve as crucial test-beds for new synthetic methodologies and enable the production of sufficient material for further study and the synthesis of analogues. organic-chemistry.org While specific detailed routes for the total synthesis of the this compound core structure were not extensively detailed in the search results, the principles of total synthesis for complex natural products, including the construction of polycyclic systems and the management of multiple stereocenters, are highly relevant. wikipedia.org Total synthesis often involves retrosynthetic analysis to break down the target molecule into simpler building blocks and the application of various reactions to assemble these fragments. wikipedia.org

Stereoselective Synthetic Routes to this compound

Stereoselectivity is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers. Stereoselective synthesis aims to control the formation of specific stereoisomers during a chemical reaction. nih.govnih.gov Achieving high levels of stereocontrol in constructing the this compound core, particularly the oxygen-containing seven-membered ring and the fused six-membered rings, is a significant synthetic challenge. Methodologies for stereoselective synthesis often involve the use of chiral catalysts, chiral auxiliaries, or exploiting inherent substrate control. nih.govnih.gov While specific examples for this compound were not provided, research on stereoselective synthesis of other complex molecules with similar ring systems and functionalities offers valuable insights into potential approaches. For instance, stereoselective routes have been developed for other natural product-inspired structures and heterocyclic systems. nih.govnih.govgrafiati.com

Semisynthetic Modifications of Naturally Occurring this compound

Semisynthesis involves using a naturally occurring compound as a starting material and modifying it chemically to produce new derivatives or analogues. This approach can be more efficient than total synthesis for complex molecules, especially when the natural product is available in sufficient quantities. While the search results indicate that this compound is a naturally occurring compound isolated from fungi researchgate.netresearchgate.netgrafiati.comresearchgate.net, detailed examples of specific semisynthetic modifications of this compound were not prominently featured. However, the general principle of semisynthetic modification is widely applied in natural product chemistry to explore structure-activity relationships and improve properties. scribd.comdntb.gov.ua This could involve chemical transformations such as acylation, alkylation, oxidation, reduction, or introduction of new functional groups at different positions of the this compound scaffold.

Development of Synthetic Analogues and Derivatives of this compound

The development of synthetic analogues and derivatives of natural products like this compound is a common strategy in medicinal chemistry and chemical biology to explore their biological activities and optimize their properties. nih.govbeilstein-journals.orgscielo.br Synthetic analogues can be designed to mimic or enhance the activity of the parent compound, improve pharmacokinetic properties, or reduce toxicity. The synthesis of this compound analogues would involve modifications to the core structure or the appended side chains using various synthetic methodologies. Research on the synthesis of analogues of other complex molecules, such as triterpenoids or compounds with similar heterocyclic systems, provides relevant precedents for the types of reactions and strategies that could be employed. nih.govbeilstein-journals.org

Catalytic Methods in this compound-Related Chemical Synthesis

Catalytic methods play a crucial role in modern organic synthesis by enabling more efficient, selective, and environmentally friendly transformations. nih.govrsc.org The synthesis of complex molecules like this compound can benefit significantly from the application of various catalytic approaches, including transition metal catalysis, organocatalysis, and biocatalysis. Catalytic reactions can facilitate key bond formations, introduce stereochemistry, and allow for milder reaction conditions. While specific catalytic methods applied directly to the synthesis of this compound were not detailed, research on catalytic reactions for constructing complex cyclic systems and introducing specific functionalities is highly relevant. nih.govrsc.orguc.ptorganic-chemistry.org For example, metal-catalyzed cyclization reactions are often used to form heterocyclic rings. researchgate.netorganic-chemistry.org

Methodological Advances in Tricyclic Heterocycle Construction Relevant to this compound

This compound contains a unique oxygen-containing [7/6/6] tricyclic heterocycle. researchgate.net Methodological advances in the construction of such complex fused ring systems are directly relevant to the synthesis of this compound. This includes the development of new reactions and strategies for forming seven-membered rings (oxepines) fused to six-membered rings. Research in this area focuses on developing efficient and selective methods for constructing these challenging ring systems, often involving cascade reactions, cycloadditions, or ring expansion/contraction strategies. researchgate.netrsc.org Advances in the synthesis of other tricyclic or polycyclic systems with similar structural features can provide valuable methodologies applicable to the this compound core structure. researchgate.netrsc.org The synthesis of other oxepine-containing natural products also contributes to the development of relevant synthetic methods. researchgate.net

Molecular Mechanisms of Action of Fusidienol in Cellular Systems

Farnesyl-Protein Transferase (FTase) Inhibition by Fusidienol

Farnesyl-protein transferase (FTase) is a crucial enzyme responsible for attaching a farnesyl isoprenoid group to cysteine residues near the C-terminus of target proteins, particularly those containing a CaaX motif. This post-translational modification, known as farnesylation, is essential for the proper localization and function of many proteins, including the Ras superfamily of small GTPases. This compound has been identified as a natural product inhibitor of FTase. researchgate.net It was isolated from the fungus Fusidium griseum. researchgate.netresearchgate.net

In Vitro Enzymatic Inhibition Assays

In vitro studies have demonstrated the inhibitory effect of this compound on FTase activity. Research has shown that this compound inhibits bovine brain FTase with an IC50 value of 300 nM. umc.edu.dz Furthermore, it has been reported to inhibit human FTase with an IC50 of 2.7 µM. umc.edu.dz These values indicate that this compound is a potent inhibitor of FTase in a cell-free system.

Kinetic Analysis of FTase Inhibition by this compound

Kinetic analysis provides insight into the mechanism by which an inhibitor interacts with an enzyme. Studies on this compound's interaction with FTase have indicated that it is noncompetitive with respect to the Ras acceptor peptide. researchgate.net It has also been reported to be competitive with respect to farnesyl diphosphate (B83284) (FPP), one of the substrates of FTase. researchgate.net This suggests that this compound may bind to the FTase enzyme at or near the FPP binding site, or at an allosteric site that affects FPP binding.

Interaction with Ras Protein Farnesylation

Ras proteins undergo farnesylation catalyzed by FTase as a critical step in their post-translational modification process. researchgate.netresearchgate.net This lipid modification is necessary for anchoring Ras proteins to the inner surface of the plasma membrane, where they can interact with downstream effectors and transmit signals. researchgate.net As an inhibitor of FTase, this compound prevents the farnesylation of Ras proteins. researchgate.net By blocking this essential modification, this compound interferes with the proper processing of Ras.

Impact on Ras Cellular Localization and Signaling Dynamics

The farnesylation of Ras protein is a prerequisite for its correct cellular localization, primarily to the plasma membrane. researchgate.net Inhibition of FTase by compounds like this compound leads to a decrease in farnesylated Ras. This uncleaved, unfarnesylated form of Ras is unable to efficiently associate with the cell membrane and may accumulate in the cytoplasm. researchgate.net The disruption of Ras membrane localization consequently impacts downstream signaling pathways regulated by Ras, which are involved in crucial cellular processes such as cell growth, proliferation, and differentiation. wikipedia.orguniprot.org By preventing Ras from reaching its functional location at the membrane, this compound can modulate Ras-dependent signaling dynamics within the cell.

Mechanistic Basis of MALT1 Protease Inhibition by this compound B

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a significant role in immune receptor signaling, particularly in the activation of NF-κB. MALT1 possesses proteolytic activity that is essential for the cleavage of certain substrates involved in immune responses and the survival of certain lymphoma subtypes. plos.orgwikipedia.orgnih.gov

While the outline includes a section on the mechanistic basis of MALT1 protease inhibition by "this compound B", the conducted searches did not yield direct scientific evidence specifically demonstrating that "this compound B" inhibits MALT1 protease. Some studies mention the isolation of compounds, including "this compound B (1)", from organisms like Dictyosporium sp., and that other compounds from the same source, such as oxepinochromenones, exhibited MALT1 inhibitory activity. nih.gov However, a direct link between "this compound B" and MALT1 inhibition was not established in the search results. Research has identified other molecules as MALT1 inhibitors, including MI-2, Safimaltib, and certain phenothiazines, and their mechanisms of action have been studied. wikipedia.orgnih.govexpasy.org

Enzyme-Ligand Binding Studies for MALT1

Specific enzyme-ligand binding studies detailing the interaction between "this compound B" and MALT1 protease were not found in the performed searches. Studies on MALT1 inhibitors in general have explored enzyme-ligand interactions to understand their inhibitory mechanisms, such as binding to the active site or allosteric sites. wikipedia.orgexpasy.org These studies often involve techniques like biochemical assays, structural analysis (e.g., X-ray crystallography), and computational modeling to elucidate the binding mode and affinity of inhibitors to MALT1. However, such specific studies for "this compound B" were not identified in the scope of this research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Farnesyl-Protein Transferase (alpha subunit) | N/A (Protein) |

| Farnesyl-Protein Transferase (beta subunit) | N/A (Protein) |

| MALT1 protease | N/A (Protein) |

| Ras protein | N/A (Protein) |

| This compound | N/A (See note) |

Protein/Gene Identifiers

| Protein/Gene Name | UniProtKB ID | Gene ID |

| Farnesyl-Protein Transferase (alpha subunit) | P49354 | 2339 |

| Farnesyl-Protein Transferase (beta subunit) | P49356 | 2342 |

| MALT1 protease | Q9UDY8 | 10892 |

| Ras protein (Human H-Ras shown as an example) | Q16046 | 3265 (HRAS) |

Influence on MALT1-Mediated Signaling Pathways

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component in immune signaling, acting as a paracaspase that modulates various pathways, notably the activation of NF-κB patsnap.comnih.gov. MALT1 functions as a scaffold protein, assembling downstream signaling molecules like TRAF6 and TAK1 to initiate NF-κB and JNK/AP-1 dependent transcription, which is crucial for immune and inflammatory responses nih.govfrontiersin.org. Aberrant MALT1 activity is implicated in certain cancers and autoimmune disorders patsnap.comnih.gov. MALT1 also possesses proteolytic activity through its paracaspase domain, cleaving substrates involved in regulating signaling, transcription, and mRNA metabolism frontiersin.orgflindrtx.com. While MALT1 inhibitors are being developed for therapeutic targeting in conditions like lymphoma and autoimmune diseases, the specific influence of this compound on MALT1-mediated signaling pathways requires further detailed investigation based on the available search results. patsnap.comnih.govflindrtx.comastrazeneca.com

Modulation of Fungal Growth and Morphogenesis by this compound (e.g., Mucor racemosus)

This compound has been observed to influence the growth and morphogenesis of certain fungi, including Mucor racemosus. M. racemosus is a dimorphic fungus capable of existing as filamentous hyphae or spherical yeast, and its morphogenesis is influenced by environmental conditions wikipedia.org. Genomic analysis of M. racemosus has revealed genes similar to human RAS genes, which are proposed to be involved in germination and dimorphism wikipedia.org.

Studies have shown that this compound can cause a strong repression of the level of MRas3 protein in Mucor racemosus, without significantly affecting MRas1 protein levels. nih.gov This repression of MRas3 is concurrent with the inhibition of polar growth in the fungus. nih.gov This suggests a specific interaction or influence of this compound on the regulatory mechanisms governing MRas3 expression or stability, impacting the fungal growth process.

Impact on Spore Germination and Germ Tube Development

Fungal spore germination is a critical stage in the fungal life cycle, involving the transition from a dormant spore to active vegetative growth. This process typically includes spore hydration, metabolic reactivation, swelling, and the emergence and elongation of a germ tube, which develops into somatic hyphae. openaccesspub.orgredalyc.orgwikipedia.orgbiorxiv.org Environmental factors such as temperature, nutrient availability, and aeration can significantly affect spore germination rates and germ tube development. redalyc.org

In the context of this compound's effects, studies on Colletotrichum trifolii have utilized this compound A as a chemical inhibitor to investigate the localization of Ras proteins during spore germination. oup.com While wild-type C. trifolii shows high germination rates, treatment with this compound A resulted in thickened, swollen, and depolarized germ tubes. oup.com This indicates that this compound can interfere with the normal morphological processes of germ tube development during fungal spore germination.

Interaction with Fungal Ras Homologs

Ras proteins are small GTPases that play crucial roles in various cellular processes in fungi, including growth, differentiation, and morphogenesis, often acting as signaling nodes that respond to internal and external stimuli. mdpi.com They are involved in regulating cytoplasmic signaling networks and controlling gene expression. mdpi.com Proper localization of Ras to the plasma membrane, which requires a series of post-translational modifications including prenylation, is essential for its function in fungal growth and virulence. frontiersin.org

This compound has been identified as a potent inhibitor of farnesyl-protein transferase (FPTase) researchgate.netresearchgate.netresearchgate.net. FPTase is an enzyme responsible for the farnesylation of Ras proteins, a critical step for their membrane localization and subsequent activation frontiersin.orgresearchgate.netresearchgate.net. By inhibiting FPTase, this compound can interfere with the proper processing and localization of fungal Ras homologs. oup.comresearchgate.netresearchgate.net This interference with Ras function, particularly the repression of MRas3 observed in Mucor racemosus, contributes to the modulation of fungal growth and morphogenesis. nih.gov Studies on Colletotrichum trifolii support this, where this compound A treatment, used to inhibit Ras localization, led to aberrant germ tube morphology. oup.com

Antimicrobial Activities of Isofusidienols

Isofusidienols, a class of compounds structurally related to this compound, have demonstrated antimicrobial activities against both fungi and bacteria. researchgate.netnih.govresearchgate.net These compounds have been isolated from endophytic fungi, such as Chalara sp. researchgate.netmdpi.cominnovareacademics.in

Isofusidienols A-D, isolated from Chalara sp., have shown antifungal activity against Candida albicans and antibacterial activity against Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Isothis compound A, in particular, has been noted as a highly active compound against Bacillus subtilis. researchgate.net

Mechanism of Antifungal Effects

While the specific mechanisms of antifungal effects of isofusidienols are still being explored, natural compounds from endophytic fungi can exhibit antifungal activity through various mechanisms. nih.gov These can include the disruption of fungal mRNA splicing or the inhibition of sporulation. nih.gov Isofusidienols have shown antifungal effects against Candida albicans. nih.govresearchgate.net Further detailed research is needed to fully elucidate the precise molecular targets and pathways through which isofusidienols exert their antifungal effects.

Mechanism of Antibacterial Effects

The antibacterial mechanisms of natural compounds can involve several targets, including the inhibition of cell wall synthesis, alteration of plasma membrane integrity, disruption of cellular energy generation, damage to nucleic acid synthesis, disruption of protein synthesis, and modulation of key metabolic pathways. nih.govmdpi.com Studies on isofusidienols have indicated antibacterial activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. nih.govresearchgate.net Isothis compound A has shown potent activity against Bacillus subtilis. researchgate.net While the broad categories of antibacterial mechanisms are known, the precise molecular targets of isofusidienols within bacterial cells require further investigation to be fully understood. nih.govmdpi.com

Structure Activity Relationship Sar Studies for Fusidienol Derivatives

Identification of Key Structural Features for FTase Inhibitory Activity

Research into Fusidienol and its derivatives has focused on identifying the structural elements critical for inhibiting FTase. This compound A, extracted from Phoma sp., is noted as an FTase inhibitor with an IC50 value of 1.8 μM against recombinant human FTase, showing less activity against GGTase nih.gov. This compound itself (sometimes referred to as this compound (9T) in the literature) has been reported to inhibit bovine brain FTase with an IC50 of 300 nM researchgate.net. These findings suggest that the core structure of this compound possesses inherent FTase inhibitory activity.

Studies on natural product FTase inhibitors, including this compound, indicate that the presence of a heterocycle or a polar group can be important for interaction with the Zn2+ ion in the enzyme's active site researchgate.netresearchgate.net. Additionally, a hydrophilic region with polar groups is necessary for polar or hydrogen bonding interactions with amino acids or water molecules within the active site researchgate.netresearchgate.net. Bulky groups, such as naphthyl, quinolinyl, phenyl, or phenothazine moieties, can contribute to better hydrophobicity and interact with aromatic amino acid residues in the hydrophobic pocket of the enzyme researchgate.net.

While specific detailed SAR data tables for this compound derivatives were not extensively found in the immediate search results, the general principles observed for natural product FTase inhibitors, including this compound, highlight the importance of a balance between hydrophobic and hydrophilic regions, the presence of polar groups for metal ion interaction, and the potential for interactions with both hydrophobic and polar residues in the active site researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build models that describe the relationship between the structural properties (descriptors) of ligands and their biological activity mdpi.combiorxiv.org. For this compound analogues, QSAR modeling could be employed to predict the FTase inhibitory activity of new derivatives based on their molecular structure.

General QSAR studies on FTase inhibitors have indicated that molecular descriptors related to van der Waals surface area features, such as partial charge and hydrophobic integy moment, are important for activity researchgate.net. Specifically, the fractional negative charge on the van der Waals surface and aqueous solubility have been identified as significant factors for FTase inhibitory activity researchgate.net. A clear separation between hydrophobic and hydrophilic regions in the molecules, along with electrostatic groups (fractional negative charge), is considered important for better activity researchgate.net.

While the search results did not provide specific QSAR models developed explicitly for this compound analogues, the principles derived from QSAR studies on other FTase inhibitors would likely be applicable. These studies suggest that descriptors capturing electronic, steric, and hydrophobic properties of this compound derivatives would be valuable in building predictive QSAR models to guide the synthesis of more potent inhibitors researchgate.netmdpi.com.

Pharmacophore Model Development for FTase Ligands

Pharmacophore models represent the essential features of a molecule that are necessary for its biological activity and recognition by a biological target jiangshen.orgbabrone.edu.in. These models can be developed based on the structure of known active ligands (ligand-based) or the structure of the target protein's binding site (structure-based) babrone.edu.inschrodinger.com. For FTase ligands, pharmacophore models can help identify the key spatial arrangements of chemical features required for binding and inhibition.

Pharmacophore mapping studies for diverse classes of farnesyltransferase inhibitors have been conducted researchgate.net. These studies aim to identify common features among active compounds that are crucial for their interaction with the FTase enzyme. For FTase inhibitors, the presence of a zinc feature is considered essential for binding to the active site nih.gov. Pharmacophore hypotheses for FTase inhibitors often include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and negatively ionizable groups, reflecting the interactions within the enzyme's active site researchgate.netnih.gov.

Developing a pharmacophore model specifically for this compound and its active derivatives would involve identifying the common chemical features and their spatial arrangement that are crucial for FTase inhibition. This could involve analyzing the 3D structures of active this compound analogues and identifying features such as hydrogen bond donors/acceptors, hydrophobic regions, and potential interactions with the catalytic zinc ion researchgate.netnih.gov. Such a model could then be used to screen virtual libraries for novel compounds with similar key features, potentially leading to the discovery of new this compound-like FTase inhibitors.

Impact of Substituent Modifications on Molecular Interactions with Target Enzymes

Modifications to the substituents on the core structure of this compound can significantly impact its molecular interactions with target enzymes like FTase and, potentially, other biological targets. These modifications can alter the compound's size, shape, polarity, lipophilicity, and electronic properties, thereby affecting its binding affinity and efficacy.

Based on the general principles of SAR for FTase inhibitors, substituent modifications can influence interactions in several ways:

Hydrophobic Interactions: Introducing or modifying hydrophobic groups can affect binding to hydrophobic pockets within the enzyme's active site researchgate.net. Bulky hydrophobic substituents can enhance these interactions, as seen with naphthyl or quinolinyl groups in some FTase inhibitors researchgate.net.

Polar and Hydrogen Bonding Interactions: Modifications that introduce or alter polar groups (e.g., hydroxyl, carboxyl, amine) can influence hydrogen bonding and electrostatic interactions with polar amino acid residues and water molecules in the active site researchgate.netresearchgate.net. The presence of a hydrophilic region is important for these interactions researchgate.netresearchgate.net.

Metal Ion Coordination: For enzymes like FTase that contain metal ions (e.g., Zn2+), substituents with functional groups capable of coordinating with the metal ion (e.g., heterocycles, polar groups) are crucial for potent binding researchgate.netresearchgate.net.

Steric Effects: The size and shape of substituents can affect how well the molecule fits into the enzyme's binding site. Bulky substituents in certain positions might lead to steric clashes, reducing binding affinity, while appropriate bulk can optimize interactions researchgate.net.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electron density distribution within the molecule, influencing the strength of polar and electrostatic interactions.

While specific data on how individual substituent modifications on this compound affect its interaction with FTase were not detailed in the search results, the general understanding of protein-ligand interactions suggests that systematic structural modifications and evaluation of their impact on inhibitory activity are essential for optimizing the potency and selectivity of this compound derivatives. This involves synthesizing analogues with targeted changes and assessing their IC50 values to establish clear SARs.

Advanced Analytical Methodologies for Fusidienol Research

Chromatographic Methods for Quantitative Analysis of Fusidienol in Biological Matrices (Non-Clinical)

Chromatographic methods are essential for separating this compound from complex biological matrices in non-clinical studies, enabling its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for the analysis of related, potentially more volatile, metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive technique frequently employed for the separation and quantification of natural products like this compound in biological samples. nih.govnih.govresearchgate.net The principle involves the differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for its separation from matrix components. researchgate.net While specific validated HPLC methods for the quantitative analysis of this compound in non-clinical biological matrices are not extensively detailed in publicly available literature, the general principles and methodologies developed for similar compounds, such as fusidic acid, are applicable. biomedpharmajournal.orgfrontiersin.orgphysiogenex.com

A typical HPLC method for quantitative analysis involves sample preparation steps, including extraction of the analyte from the biological matrix to remove interfering substances and concentrate the compound of interest. nih.govchromatographyonline.com This is followed by chromatographic separation using a suitable stationary phase (e.g., reversed-phase C18 column) and a carefully selected mobile phase composition and flow rate. nih.govfrontiersin.orgphysiogenex.com Detection is commonly achieved using UV-Vis detectors, capitalizing on the chromophoric properties of the analyte. nih.govresearchgate.netresearchgate.netmdpi.com Method validation, although specific data for this compound is limited in the search results, would typically involve assessing parameters such as selectivity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's reliability for the intended research application. biomedpharmajournal.orglabmanager.comnih.govthermofisher.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of metabolites of this compound that possess these characteristics. nih.govmdpi.comnih.govinvima.gov.co While direct GC-MS analysis of this compound itself might be limited due to its chemical structure and potential low volatility, it can be a valuable tool for profiling and quantifying its metabolic products. nih.govnih.gov

The process typically involves extraction of metabolites from the biological matrix, followed by derivatization if necessary to increase their volatility and thermal stability for GC separation. nih.govnih.goveurofins.ca The separated metabolites are then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns. nih.govripublication.commdpi.comdp.tech GC-MS is particularly useful in untargeted metabolomics approaches to identify a wide range of metabolites. mdpi.comnih.gov Although specific studies on this compound metabolites using GC-MS were not prominently found, this technique is routinely applied in fungal metabolite research and the study of drug metabolism to identify and quantify related compounds. labmanager.comresearchgate.neteuropa.eu

Spectroscopic Detection and Quantification Techniques

Spectroscopic methods provide valuable tools for the detection, identification, and quantification of this compound based on its interaction with electromagnetic radiation.

UV-Vis spectroscopy can be used for the quantitative analysis of this compound if it possesses a suitable chromophore that absorbs light in the UV-Vis region. researchgate.netmdpi.comresearchgate.netpharmaron.com The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law, provided a calibration curve is established using known concentrations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of this compound and can also be used for its quantitative analysis (quantitative NMR, qNMR). biomedpharmajournal.orgeurofins.caripublication.comwho.intnih.govnih.govsolvias.com NMR provides detailed information about the chemical environment of atoms within the molecule. biomedpharmajournal.orgeurofins.canih.govnih.gov While primarily used for identification and structural confirmation, specific NMR protocols and data for the direct quantitative analysis of this compound in complex matrices were not explicitly found in the search results.

Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a highly sensitive technique for the detection and identification of this compound and its metabolites based on their mass-to-charge ratio. mdpi.comripublication.commdpi.comdp.tech MS can be used for both qualitative and quantitative analysis. ripublication.commdpi.comdp.tech Quantitative MS involves the use of internal standards and the generation of calibration curves to determine the concentration of the analyte in a sample. mdpi.com The fragmentation patterns observed in tandem MS (MS/MS) can provide additional structural information for identification and confirmation. dp.tech

Radiolabeling Approaches for Metabolic Tracking Studies

Radiolabeling is a powerful technique used to track the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. ripublication.com By incorporating a radioactive isotope (such as 14C or 3H) into the this compound molecule, researchers can follow its fate within a research model. ripublication.com

Bioanalytical Method Validation for this compound in Research Models

Bioanalytical method validation is a critical process to ensure the reliability, accuracy, and consistency of analytical methods used to quantify an analyte in biological matrices in research models. labmanager.comnih.govmdpi.comwho.intnih.gov Although specific validation data for this compound was not found, the principles of bioanalytical method validation are well-established and apply to the analysis of this compound in non-clinical studies.

Key parameters evaluated during bioanalytical method validation include selectivity (the ability to measure the analyte in the presence of other components in the matrix), accuracy (the closeness of measured values to the true concentration), precision (the reproducibility of measurements), linearity (the relationship between analyte concentration and detector response), sensitivity (LOD and LOQ), recovery (the efficiency of analyte extraction from the matrix), and stability (the stability of the analyte in the biological matrix under various storage and handling conditions). labmanager.commdpi.comnih.govresearchgate.netmdpi.comwho.int

Future Directions in Fusidienol Chemical and Biochemical Research

Exploration of Undiscovered Biosynthetic Pathways for Fusidienol Variants

Investigating undiscovered biosynthetic pathways is a crucial future direction for identifying novel this compound variants. Natural products, including those from fungi, are known to possess diverse and often uncharacterized biosynthetic routes. nih.gov this compound A and B are oxepinochromenones, a class of compounds with proposed biosynthetic origins potentially involving polyketide precursors. researchgate.net Uncovering alternative or cryptic biosynthetic gene clusters (BGCs) in known or novel producing organisms could lead to the discovery of new this compound analogues with potentially altered or enhanced biological activities. nih.gov Techniques such as genome mining and metabologenomics, which integrate genomic and metabolomic data, are promising approaches to reveal these hidden pathways and the metabolites they produce. nih.gov

Computational Design and Synthesis of Novel this compound-Inspired Molecular Scaffolds

Computational approaches offer a powerful tool for designing novel molecular scaffolds inspired by this compound. nih.govresearchgate.net By analyzing the core structure of this compound and its known active sites, computational methods can predict and design new chemical entities with modified properties or improved target interactions. nih.gov This involves the design of analog series-based scaffolds, which capture structural relationships and can inform the synthesis of diverse compound libraries. nih.govresearchgate.net Following computational design, the synthesis of these novel scaffolds and their derivatives is essential to validate predictions and explore their biological effects. lifechemicals.com This can lead to the development of compounds with enhanced potency, selectivity, or pharmacokinetic profiles compared to the parent compound.

Investigation of Epigenetic Regulation of this compound Biosynthesis

Understanding the epigenetic regulation of this compound biosynthesis is another important future research area. Epigenetic mechanisms, such as DNA methylation and histone modifications, play significant roles in controlling secondary metabolism in fungi and plants, influencing the expression of biosynthetic gene clusters. mdpi.comfrontiersin.orgbiomodal.comfrontiersin.org Investigating how these epigenetic marks affect the production of this compound in its natural producers could provide strategies to enhance yields or even activate silent BGCs for novel variants. mdpi.combiomodal.com Research could focus on identifying specific epigenetic modifiers involved in this compound production and exploring how environmental factors or chemical interventions might modulate these regulatory processes. frontiersin.orgfrontiersin.org

Discovery of New Molecular Targets Modulated by this compound and its Analogues

While this compound B has shown activity against MALT1, the discovery of additional molecular targets modulated by this compound and its analogues is a critical future direction. acs.orgacs.org Natural products often exhibit polypharmacology, interacting with multiple targets. Identifying these additional targets can reveal new therapeutic opportunities and provide a more comprehensive understanding of this compound's biological impact. Approaches such as target deconvolution, phenotypic screening combined with mechanism-of-action studies, and proteomic profiling can be employed to identify novel protein interactions and cellular pathways affected by this compound and its derivatives. drugtargetreview.com Given its structural class, exploring interactions with other proteases or signaling molecules could be particularly fruitful. acs.orgacs.org

Application of this compound as a Biochemical Probe for Cellular Signaling Research

This compound's activity against MALT1 suggests its potential utility as a biochemical probe to study cellular signaling pathways. acs.orgacs.orghelmholtz-munich.deresearchgate.net Biochemical probes are valuable tools for dissecting complex biological processes by specifically modulating the activity of a target protein. nih.gov Using this compound or potent, selective analogues as probes could help elucidate the precise roles of MALT1 and potentially other newly discovered targets in various cellular processes, including immune responses, inflammation, and cell survival. helmholtz-munich.deresearchgate.netthe-scientist.com Research in this area would involve synthesizing labeled versions of this compound and employing techniques like activity-based protein profiling or pull-down assays to study its interactions within living cells and in biochemical systems. nih.gov

Systems Biology Approaches to Elucidate this compound's Broader Biological Impact

Applying systems biology approaches is essential for a holistic understanding of this compound's broader biological impact. drugtargetreview.comfrontiersin.orgukri.orgnih.govnih.gov This involves integrating data from various high-throughput techniques, such as transcriptomics, proteomics, and metabolomics, to understand how this compound perturbs cellular networks and pathways. drugtargetreview.comnih.gov Computational modeling can then be used to analyze these complex datasets, predict off-target effects, and identify key nodes or pathways affected by the compound. drugtargetreview.comfrontiersin.orgukri.org Systems biology can provide insights into the interconnectedness of biological processes influenced by this compound, moving beyond single-target analysis to reveal its effects on the entire cellular or organismal system. drugtargetreview.comnih.gov This integrated approach is crucial for predicting efficacy and potential side effects and guiding the development of this compound-based therapeutics. drugtargetreview.comfrontiersin.org

Q & A

Q. What are the established methodologies for isolating and purifying Fusidienol from microbial sources?

this compound isolation typically involves fermentation optimization, solvent extraction, and chromatographic techniques. Key steps include:

- Fermentation : Adjusting parameters (pH, temperature, nutrient composition) to maximize yield .

- Extraction : Using solvents like ethyl acetate or methanol, followed by liquid-liquid partitioning .

- Purification : Employing column chromatography (e.g., silica gel, HPLC) with polarity gradients. Validate purity via HPLC-DAD/UV and mass spectrometry . Challenges: Co-elution with structurally similar metabolites may require countercurrent chromatography for resolution .

Q. How is this compound’s structural elucidation validated in novel strains or environments?

Structural confirmation relies on:

- Spectroscopic data : NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) for molecular formula determination .

- Comparative analysis : Cross-referencing with databases (e.g., SciFinder, PubChem) and published spectral libraries . Pitfalls: Stereochemical ambiguities may arise; X-ray crystallography or optical rotation comparisons are recommended for chiral centers .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive pathogens (e.g., Staphylococcus aureus) .

- Cytotoxicity : MTT/XTT assays on mammalian cell lines to evaluate selectivity . Methodological rigor: Include positive controls (e.g., vancomycin) and account for solvent interference (e.g., DMSO cytotoxicity thresholds) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Conflicting results (e.g., bacteriostatic vs. bactericidal effects) require:

- Dose-response profiling : Determine if effects are concentration-dependent .

- Target validation : Use genetic knockouts (e.g., S. aureus mutants) or proteomic approaches (pull-down assays) to identify binding partners .

- Temporal analysis : Time-kill assays to distinguish delayed vs. immediate activity . Framework: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental redesign .

Q. What strategies address this compound resistance observed in longitudinal studies?

Resistance mechanisms (e.g., efflux pump upregulation) necessitate:

- Genomic sequencing : Identify mutations in target pathways (e.g., ribosomal proteins) .

- Synergy testing : Combine this compound with efflux inhibitors (e.g., reserpine) to restore efficacy . Data interpretation: Use Chou-Talalay combination indices to quantify synergism/antagonism .

Q. How can this compound’s pharmacokinetic properties be optimized for in vivo models?

Key considerations:

- Formulation : Liposomal encapsulation or prodrug derivatization to enhance bioavailability .

- ADME profiling : LC-MS/MS for plasma/tissue concentration monitoring; validate stability in physiological buffers (pH 7.4) . Ethical compliance: Adhere to IACUC guidelines for animal dosing intervals and endpoints .

Data Analysis and Reporting

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound?

- Validation : Compare molecular docking (e.g., AutoDock Vina) with SPR (surface plasmon resonance) binding affinity data .

- Error analysis : Quantify force field inaccuracies or solvent effects in simulations using molecular dynamics . Reporting standards: Clearly distinguish in silico hypotheses from empirical findings in manuscripts .

Q. What statistical methods are appropriate for this compound’s dose-response studies?

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism) .

- Outlier handling : Apply Grubbs’ test or robust regression for skewed datasets . Transparency: Report confidence intervals and effect sizes; avoid dichotomous "significant/non-significant" claims without p-values .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound research across labs?

- Metadata documentation : Publish strain accession numbers, solvent suppliers, and instrument calibration details .

- Open data : Deposit raw spectra, chromatograms, and assay datasets in repositories (e.g., Zenodo) . Best practice: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers mitigate batch-to-batch variability in this compound production?

- Quality control : Implement LC-MS batch testing and adhere to USP guidelines for compound purity .

- Standard operating procedures (SOPs) : Document fermentation and extraction conditions meticulously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.